molecular formula C13H19NO2 B2846407 Tert-butyl 4-amino-2,3-dimethylbenzoate CAS No. 2248403-01-0

Tert-butyl 4-amino-2,3-dimethylbenzoate

Cat. No. B2846407
CAS RN: 2248403-01-0
M. Wt: 221.3
InChI Key: JXLWLJYAWHCTMC-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-2,3-dimethylbenzoate is a chemical compound with the molecular formula C13H19NO2 . It is used in the synthesis of structural units for antifolate and a novel liver-targeted coupling of PSN-357, a glycogen phosphorylase inhibitor for the treatment of diabetes .


Synthesis Analysis

The synthesis of this compound involves using tert-butyl 4-nitrobenzoate as raw material by chemical reaction . The specific synthesis steps are not detailed in the sources retrieved.


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring fused to but and not sharing a nitrogen atom with a pyrimidine ring .


Chemical Reactions Analysis

Tert-butyl 4-aminobenzoate can be used to synthesize structural units for antifolate and a novel liver-targeted coupling of PSN-357 . It can also be used in the synthesis of tert-butyl 4-aminobenzoate n-substituted derivatives .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 193.24 . It is white to almost white in color and has a melting point of 108-110 °C .

Safety and Hazards

Tert-butyl 4-amino-2,3-dimethylbenzoate is considered hazardous. It is a highly flammable liquid and vapor. It is harmful if inhaled and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area and to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

tert-butyl 4-amino-2,3-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-8-9(2)11(14)7-6-10(8)12(15)16-13(3,4)5/h6-7H,14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLWLJYAWHCTMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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